molecular formula C18H14O3 B13035901 4-Methoxy-1-phenyl-2-naphthoic acid

4-Methoxy-1-phenyl-2-naphthoic acid

Cat. No.: B13035901
M. Wt: 278.3 g/mol
InChI Key: BSSYRMNTXNONMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-1-phenyl-2-naphthoic acid is an organic compound with the molecular formula C18H14O3 It is a derivative of naphthoic acid, characterized by the presence of a methoxy group (-OCH3) and a phenyl group (-C6H5) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-1-phenyl-2-naphthoic acid can be achieved through several methods. One common approach involves the reaction of 1-bromo-2-methoxynaphthalene with a Grignard reagent, followed by oxidation to yield the desired product . Another method includes the coupling of a zinc derivative of 2-(1-adamantyl)-4-bromoanisole with methyl-6-bromo-2-naphthenoate using a nickel catalyst, followed by alkaline hydrolysis .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Suzuki-Miyaura coupling reaction is often employed due to its efficiency in forming carbon-carbon bonds .

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-1-phenyl-2-naphthoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted naphthoic acids, quinones, and tetrahydro derivatives, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methoxy-1-phenyl-2-naphthoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C18H14O3

Molecular Weight

278.3 g/mol

IUPAC Name

4-methoxy-1-phenylnaphthalene-2-carboxylic acid

InChI

InChI=1S/C18H14O3/c1-21-16-11-15(18(19)20)17(12-7-3-2-4-8-12)14-10-6-5-9-13(14)16/h2-11H,1H3,(H,19,20)

InChI Key

BSSYRMNTXNONMX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C2=CC=CC=C21)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.